Cas no 16232-91-0 ((2R)-Glycerol-O-β-D-galactopyranoside)

(2R)-Glycerol-O-β-D-galactopyranoside Chemical and Physical Properties
Names and Identifiers
-
- b-D-Galactopyranoside,(2R)-2,3-dihydroxypropyl
- (2R)-2,3-Dihydroxypropyl-b-D-galactopyranoside
- (2R)-Glycerol-O-β-D-galactopyranoside
- 3-beta-D-Galactosyl-sn-glycerol
- CCRIS 8734
- HY-116055
- CHEBI:15754
- W-201475
- 2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)tetrahydropyran-3,4,5- triol
- BDBM50478441
- 3-O-beta-D-Galactopyranosyl-sn-glycerol
- CS-0063692
- Galactosylglycerol
- (2R)-2,3-dihydroxypropyl beta-D-galactopyranoside
- CHEMBL446492
- 3-O-beta-D-galactosyl-sn-glycerol
- beta-D-Galactopyranoside, (2R)-2,3-dihydroxypropyl
- DTXSID90936687
- Q27098216
- A-D-galactopyranoside
- (2R)-Glycerol-O-
- PD017884
- (2R)-Glycerol-O-?-D-galactopyranoside
- C05401
- 3ga5
- WURCS=2.0/2,2,1/[h2h][a2112h-1b_1-5]/1-2/a1-b1
- AKOS030531243
- SCHEMBL1901456
- RGG
- (2R)-Glycerol-O-??-D-galactopyranoside
- 16232-91-0
- 38841-15-5
- (2S)-2,3-dihydropropylalpha-D-glucopyranoside
- (2R)-Glycerol-O-beta-D-galactopyranoside
- 23202-74-6
- 1-O-beta-D-Galactopyranosyl-sn-glycerol
- (2R)-1-O-beta-D-Galactopyranosylglycerol
- SCHEMBL13851826
- ZINC00901911
- PD045135
- FT-0669027
- CHEBI:191711
- FT-0669026
- CHEBI:144569
- SCHEMBL20083165
- 2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- beta-D-Galactopyranoside, (2R)-2,3-dihydroxypropyl-
- G89730
- 2WLC4PUN27
- (2R,3R,4S,5R,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 3-?-D-GALACTOSYL-SN-GLYCEROL
- (2R,3R,4S,5R,6R)-2-((R)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
-
- Inchi: InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6+,7+,8-,9-/m1/s1
- InChI Key: NHJUPBDCSOGIKX-NTXXKDEISA-N
- SMILES: C([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)O)O
Computed Properties
- Exact Mass: 254.10000
- Monoisotopic Mass: 254.10016753g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 140Ų
- XLogP3: -3.4
Experimental Properties
- Melting Point: 140.5-141.5°C
- Refractive Index: 1.592
- PSA: 139.84000
- LogP: -3.84390
(2R)-Glycerol-O-β-D-galactopyranoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICL2298-5mg |
(2R)-Glyceryl β-D-galactopyranoside |
16232-91-0 | 5mg |
£299.00 | 2025-02-21 | ||
TRC | G601500-2.5mg |
(2R)-Glycerol-O-β-D-galactopyranoside |
16232-91-0 | 2.5mg |
$201.00 | 2023-05-18 | ||
Apollo Scientific | BICL2298-1mg |
(2R)-Glyceryl β-D-galactopyranoside |
16232-91-0 | 1mg |
£135.00 | 2025-02-21 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67624-1mg |
(2R)-Glycerol-O-β-D-galactopyranoside |
16232-91-0 | 98% | 1mg |
¥528.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67624-5mg |
(2R)-Glycerol-O-β-D-galactopyranoside |
16232-91-0 | 98% | 5mg |
¥2101.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67624-10mg |
(2R)-Glycerol-O-β-D-galactopyranoside |
16232-91-0 | 98% | 10mg |
¥3578.00 | 2022-04-26 | |
A2B Chem LLC | AA84071-1mg |
β-D-Galactopyranoside, (2R)-2,3-dihydroxypropyl |
16232-91-0 | ≥95% | 1mg |
$40.00 | 2024-04-20 | |
A2B Chem LLC | AA84071-10mg |
β-D-Galactopyranoside, (2R)-2,3-dihydroxypropyl |
16232-91-0 | ≥95% | 10mg |
$289.00 | 2024-04-20 | |
1PlusChem | 1P001THJ-10mg |
β-D-Galactopyranoside, (2R)-2,3-dihydroxypropyl |
16232-91-0 | ≥95% | 10mg |
$273.00 | 2025-02-19 | |
TRC | G601500-25mg |
(2R)-Glycerol-O-β-D-galactopyranoside |
16232-91-0 | 25mg |
$1596.00 | 2023-05-18 |
(2R)-Glycerol-O-β-D-galactopyranoside Related Literature
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
Additional information on (2R)-Glycerol-O-β-D-galactopyranoside
Professional Introduction to (2R)-Glycerol-O-β-D-galactopyranoside (CAS No. 16232-91-0)
(2R)-Glycerol-O-β-D-galactopyranoside, with the CAS number 16232-91-0, is a glycoside compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its unique structural configuration, plays a pivotal role in various biological processes and has been the subject of extensive studies due to its potential applications in pharmaceuticals and biotechnology. The molecular structure of this glycoside involves a β-D-galactopyranosyl moiety linked to a glycerol backbone, which contributes to its distinctive chemical properties and biological activities.
The synthesis and characterization of (2R)-Glycerol-O-β-D-galactopyranoside have been areas of intense interest for researchers aiming to develop novel therapeutic agents. Recent advancements in synthetic chemistry have enabled the production of this compound with high purity and yield, facilitating its use in both preclinical and clinical studies. The stereochemistry of the glycerol moiety, specifically the (2R) configuration, is crucial for its biological activity and has been a focus of structural optimization efforts.
In terms of biological activity, (2R)-Glycerol-O-β-D-galactopyranoside has been shown to exhibit various pharmacological properties. Studies have demonstrated its potential as an agonist for certain receptors and enzymes, which could make it valuable in the development of drugs targeting specific metabolic pathways. Additionally, the compound's ability to interact with biological membranes has led to investigations into its use as a vector for drug delivery systems. These interactions are influenced by the glycosidic bond and the hydrophilic nature of the galactose group, which can be tailored for targeted delivery applications.
The role of glycosides in medicinal chemistry cannot be overstated, and (2R)-Glycerol-O-β-D-galactopyranoside is no exception. Glycosides are known for their diverse biological activities, ranging from anti-inflammatory to anticancer effects. The unique structure of this compound allows it to mimic natural glycosidic compounds found in living organisms, thereby interacting with biological targets in a manner similar to endogenous molecules. This similarity has made it a promising candidate for developing drugs with improved bioavailability and reduced side effects.
Recent research has also explored the enzymatic synthesis of (2R)-Glycerol-O-β-D-galactopyranoside. Enzymes such as β-galactosidases have been engineered to produce this glycoside efficiently under controlled conditions. This enzymatic approach not only improves yield but also reduces the environmental impact associated with traditional synthetic methods. Furthermore, biocatalysis offers the advantage of mild reaction conditions, which can help preserve the integrity of sensitive functional groups within the molecule.
Another area of interest is the application of computational chemistry in the study of (2R)-Glycerol-O-β-D-galactopyranoside. Molecular modeling techniques have been used to predict binding affinities and interactions with biological targets, providing insights into potential drug mechanisms. These computational studies complement experimental approaches by offering rapid screening of different derivatives and optimization strategies. The integration of computational methods with experimental validation has significantly accelerated the discovery process in glycoscience.
In clinical settings, (2R)-Glycerol-O-β-D-galactopyranoside is being evaluated for its therapeutic potential in various diseases. Preclinical studies have shown promising results in models of metabolic disorders, where this compound has demonstrated effects on glucose metabolism and insulin sensitivity. Additionally, its anti-inflammatory properties have been investigated in conditions such as arthritis and inflammatory bowel disease. These findings highlight the compound's versatility and its potential as a lead molecule for drug development.
The future prospects for (2R)-Glycerol-O-β-D-galactopyranoside are vast, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in synthetic methodologies and biocatalysis are expected to further enhance production efficiency and scalability. Moreover, advancements in drug delivery systems could leverage the unique properties of this glycoside for targeted therapies, improving patient outcomes.
In conclusion, (2R)-Glycerol-O-β-D-galactopyranoside (CAS No. 16232-91-0) represents a significant advancement in glycoscience with broad implications for pharmaceuticals and biotechnology. Its unique structure, coupled with its diverse biological activities, positions it as a valuable compound for further research and development. As scientific understanding continues to evolve, new applications and therapeutic benefits are likely to emerge, solidifying its role as a key player in modern medicine.
16232-91-0 ((2R)-Glycerol-O-β-D-galactopyranoside) Related Products
- 4064-06-6(1,2:3,4-Di-O-isopropylidene-a-D-galactopyranose)
- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 2033-24-1(2,2-dimethyl-1,3-dioxane-4,6-dione)
- 97-30-3(Methyl a-D-Glucopyranoside)
- 4618-18-2(Lactulose)
- 57-50-1(Sucrose, Ultra Pure)
- 58-86-6(D(+)-Xylose)
- 585-88-6(Maltitol)
- 63-42-3(Lactose)



